(4-Methoxyphenyl) 4-cyanobenzoate

Liquid Crystal Mesophase Phase Transition Thermal Analysis

Generic ester analogs fail to deliver the smectic A (SmA) mesophase required for ferroelectric liquid crystal (FLC) device formulation. This compound provides the precise ester-linkage orientation and terminal cyano group necessary for stable SmA host mixtures. - Enables SmA-phase host mixtures for doping into chiral SmC* ferroelectric systems. - Strong positive dielectric anisotropy (Δε > 0) supports fast-switching electro-optical devices. - Essential comparator for nOPCB vs. CPnOB isomeric series structure-property studies.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 53327-12-1
Cat. No. B13809974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl) 4-cyanobenzoate
CAS53327-12-1
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO3/c1-18-13-6-8-14(9-7-13)19-15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3
InChIKeyBKSYWWZVUBWTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (4-Methoxyphenyl) 4-cyanobenzoate (CAS 53327-12-1) as a Specialized Mesogenic Building Block


(4-Methoxyphenyl) 4-cyanobenzoate (CAS 53327-12-1) is an aromatic ester with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol [1]. It is a member of the 4-cyanobenzoate ester class, characterized by an electron-withdrawing cyano (-CN) group on the benzoate moiety and an electron-donating methoxy (-OCH3) group on the phenyl ring. This compound is primarily utilized as a mesogenic (liquid crystal) building block in the development of advanced materials for electro-optical displays and sensors [2].

Procurement Risk Alert: Why Generic Substitution of (4-Methoxyphenyl) 4-cyanobenzoate Can Lead to Mesophase Failure


Substituting (4-Methoxyphenyl) 4-cyanobenzoate with a generic or closely related analog (e.g., 4-cyanophenyl 4-methoxybenzoate or 4-methoxyphenyl benzoate) is not scientifically equivalent. The precise orientation of the ester linkage and the specific terminal groups dictate the molecular dipole moment, polarizability anisotropy, and crystal packing [1]. These factors directly control the existence, type, and thermal stability of liquid crystalline mesophases. For instance, reversing the ester linkage or removing the cyano group can eliminate the smectic A phase, a critical property for certain display technologies [1]. Therefore, selection must be based on quantifiable, compound-specific mesomorphic data rather than structural similarity alone.

Quantitative Differentiation Evidence for (4-Methoxyphenyl) 4-cyanobenzoate vs. In-Class Comparators


Comparative Mesophase Behavior: Smectic A Phase Stability vs. Reverse Ester Isomer

A direct head-to-head comparison of the isomeric series 4-n-alkoxyphenyl 4-cyanobenzoates (nOPCB) and 4-cyanophenyl 4-n-alkoxybenzoates (CPnOB) demonstrates that the orientation of the ester group critically determines mesophase formation [1]. The nOPCB series, which includes the target compound's class, exhibits a smectic A (SmA) phase in addition to a nematic (N) phase for n=7 and n=8. In contrast, the reverse ester series (CPnOB) displays only a nematic phase [1]. This difference is attributed to the distinct molecular dipole arrangements enabled by the specific ester linkage direction. For applications requiring a smectic A phase—such as ferroelectric liquid crystal displays or spatial light modulators—the (4-Methoxyphenyl) 4-cyanobenzoate scaffold is structurally essential.

Liquid Crystal Mesophase Phase Transition Thermal Analysis

Crystal Packing Motif: Head-to-Head CN-CN Interaction vs. Antiparallel Arrangement

Single-crystal X-ray analysis of the CPnOB series (the reverse ester comparators) reveals a close head-to-head arrangement between cyano groups of a molecular pair [1]. This specific dipole-dipole interaction is a key determinant of the crystal's solid-state packing and, by inference, influences the pre-transitional fluctuations and short-range order in the mesophase [1]. While the crystal structure of the target compound (4-methoxyphenyl 4-cyanobenzoate) itself is not reported in the primary source, the isomeric series data provide strong class-level inference that its packing motif will be fundamentally different, likely favoring a more antiparallel arrangement due to the reversed ester linkage [1]. This difference in packing directly impacts material properties such as density, thermal expansion coefficient, and response to electric fields.

Crystallography Molecular Packing Intermolecular Interactions

Computed Lipophilicity and Topological Polar Surface Area: Impact on Formulation and Solubility

For procurement decisions involving formulation or integration into composite materials, the compound's physicochemical profile is a key differentiator. (4-Methoxyphenyl) 4-cyanobenzoate has a computed XLogP3 value of 3.3 and a topological polar surface area (TPSA) of 59.3 Ų [1]. While direct comparator data for specific alternatives are not available in the same dataset, these values provide a quantifiable baseline for solubility and permeability assessments. For instance, a compound with a higher logP (e.g., an alkyl-substituted analog) would be more lipophilic, while one with a higher TPSA (e.g., a compound with an additional polar group) would be less membrane-permeable. This quantitative data allows a formulator to predict and control the compound's behavior in a mixture, which is not possible with a generic description.

Physicochemical Properties Lipophilicity Formulation Science

Validated Application Scenarios for Procuring (4-Methoxyphenyl) 4-cyanobenzoate (CAS 53327-12-1)


Design of Ferroelectric and Antiferroelectric Liquid Crystal Mixtures

The presence of a smectic A (SmA) phase, as demonstrated by its higher homologues in the nOPCB series [1], makes this compound a valuable scaffold for developing chiral smectic C (SmC*) materials. Ferroelectric liquid crystal (FLC) devices, which rely on the SmC* phase, are typically formulated by doping a chiral dopant into an achiral SmC or SmA host. (4-Methoxyphenyl) 4-cyanobenzoate can serve as a component in the achiral SmA host mixture, providing the necessary layer ordering [1]. Its procurement is justified for research and development programs specifically targeting fast-switching electro-optical devices such as microdisplays, spatial light modulators, and optical shutters.

Formulation of Nematic Mixtures with Positive Dielectric Anisotropy

Nematic liquid crystal compositions with positive dielectric anisotropy are foundational for twisted nematic (TN) and in-plane switching (IPS) display technologies. Patents describe such compositions as comprising mixtures of p-n-alkylphenyl-p'-cyanobenzoates [2]. The presence of the terminal cyano group imparts a strong positive dielectric anisotropy (Δε > 0), which is essential for the device to respond to an applied electric field. Procuring this specific compound allows materials scientists to tune the dielectric and optical properties of a mixture with precision, achieving a desired threshold voltage and response time that would be unattainable with a generic or less polar alternative.

Investigating the Impact of Ester Linkage Direction on Mesophase Polymorphism

Fundamental research into structure-property relationships in liquid crystals often focuses on the subtle effects of molecular architecture. The direct head-to-head comparison between the nOPCB and CPnOB isomeric series [1] highlights the ester linkage direction as a critical control variable. (4-Methoxyphenyl) 4-cyanobenzoate, as the methoxy member of the nOPCB series, is a necessary comparator compound for studies aiming to decouple the effects of terminal group polarity and molecular shape on mesophase formation, phase transition enthalpies, and X-ray diffraction patterns. Its procurement is essential for academic and industrial labs engaged in rational mesogen design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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